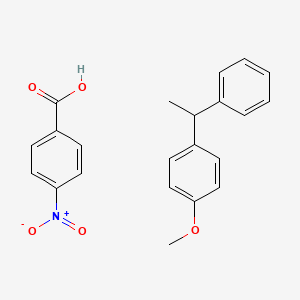
1-Methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(1-phenylethyl)benzene: and 4-nitrobenzoic acid are two distinct organic compounds1-Methoxy-4-(1-phenylethyl)benzene is an aromatic ether with the molecular formula C15H16O, known for its applications in organic synthesis 4-Nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4, commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Méthodes De Préparation
1-Methoxy-4-(1-phenylethyl)benzene: can be synthesized through various methods, including the Friedel-Crafts alkylation of anisole with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as dichloromethane.
4-Nitrobenzoic acid: is commonly prepared by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Analyse Des Réactions Chimiques
1-Methoxy-4-(1-phenylethyl)benzene: undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring.
4-Nitrobenzoic acid: undergoes:
Applications De Recherche Scientifique
1-Methoxy-4-(1-phenylethyl)benzene: is used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals . It is also used in the study of reaction mechanisms and as a model compound in spectroscopic studies .
4-Nitrobenzoic acid: is widely used in the synthesis of dyes, pharmaceuticals, and other organic compounds . It serves as a precursor for the preparation of 4-aminobenzoic acid, which is an important intermediate in the synthesis of folic acid and other biologically active compounds .
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(1-phenylethyl)benzene involves its participation in electrophilic aromatic substitution reactions, where the methoxy group activates the benzene ring towards electrophilic attack . The phenylethyl group can also influence the reactivity and selectivity of the compound in various reactions .
4-Nitrobenzoic acid: acts as an electrophile in various reactions due to the electron-withdrawing nature of the nitro group, which deactivates the benzene ring towards electrophilic substitution . The carboxylic acid group can participate in acid-base reactions and form esters and amides .
Comparaison Avec Des Composés Similaires
1-Methoxy-4-(1-phenylethyl)benzene: is similar to other methoxy-substituted aromatic compounds such as anisole and 4-methoxytoluene . the presence of the phenylethyl group makes it unique in terms of its reactivity and applications .
4-Nitrobenzoic acid: is similar to other nitro-substituted aromatic acids such as 3-nitrobenzoic acid and 2-nitrobenzoic acid . Its position of the nitro group relative to the carboxylic acid group influences its reactivity and applications .
Propriétés
Numéro CAS |
648921-93-1 |
|---|---|
Formule moléculaire |
C22H21NO5 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
1-methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid |
InChI |
InChI=1S/C15H16O.C7H5NO4/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14;9-7(10)5-1-3-6(4-2-5)8(11)12/h3-12H,1-2H3;1-4H,(H,9,10) |
Clé InChI |
FYFCORARTYJIDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B12601164.png)
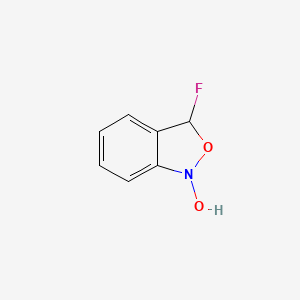
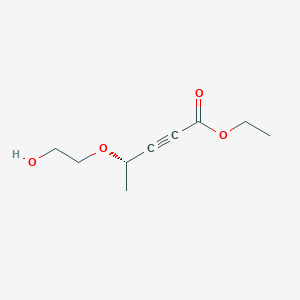
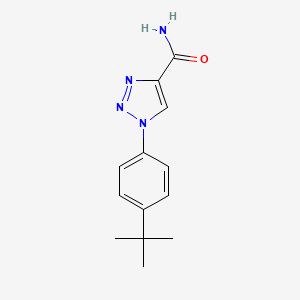
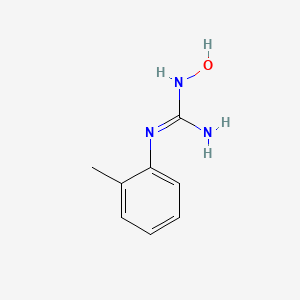
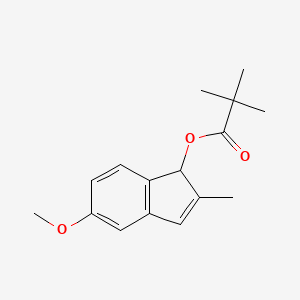
![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)
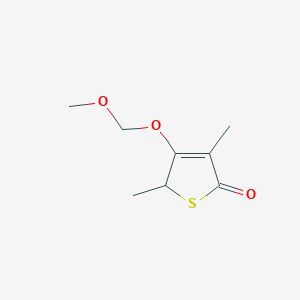
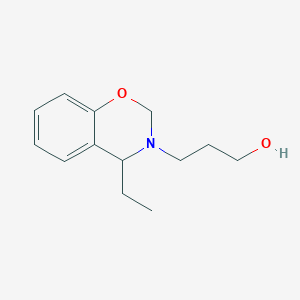
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)


![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
